![molecular formula C11H14ClN3O B595401 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride CAS No. 119924-32-2](/img/structure/B595401.png)
4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
Descripción
Chemical Classification and Nomenclature
4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride belongs to the class of heterocyclic compounds that combine multiple nitrogen-containing ring systems with an oxygen-containing furan moiety. According to systematic nomenclature conventions, the compound follows the Hantzsch-Widman nomenclature system for heterocyclic compounds, which establishes standardized naming protocols for complex ring systems containing multiple heteroatoms. The base compound, 4-(piperazin-1-yl)furo[3,2-c]pyridine, carries the molecular formula C₁₁H₁₃N₃O, while the hydrochloride salt form possesses the molecular formula C₁₁H₁₄ClN₃O with a molecular weight of 239.70 grams per mole.
The chemical classification places this compound within several overlapping categories of organic chemistry. Structurally, it represents a member of the furopyridine family, specifically the furo[3,2-c]pyridine subclass, which describes the angular fusion pattern between the furan and pyridine rings. The piperazine substituent at the 4-position further classifies the compound as a piperazine derivative, connecting it to a broad family of pharmacologically significant molecules. The compound's International Union of Pure and Applied Chemistry name, 4-piperazin-1-ylfuro[3,2-c]pyridine, reflects the systematic approach to naming complex heterocyclic structures that incorporate multiple functional groups.
Chemical Identifiers | Value |
---|---|
Molecular Formula (base) | C₁₁H₁₃N₃O |
Molecular Formula (hydrochloride) | C₁₁H₁₄ClN₃O |
Molecular Weight (hydrochloride) | 239.70 g/mol |
Chemical Abstracts Service Number | 119924-32-2 |
International Union of Pure and Applied Chemistry Name | 4-piperazin-1-ylfuro[3,2-c]pyridine |
Simplified Molecular Input Line Entry System | C1CN(CCN1)C2=NC=CC3=C2C=CO3 |
The nomenclature system employed for this compound demonstrates the complexity inherent in naming polycyclic heterocycles with multiple substituents. The systematic name incorporates the furo[3,2-c]pyridine core structure, indicating the specific regiochemistry of the ring fusion, while clearly identifying the piperazine substituent and its point of attachment. This naming convention allows for unambiguous identification of the compound within chemical databases and scientific literature, facilitating communication among researchers and ensuring proper cataloging of chemical information.
Discovery and Development Timeline
The development of this compound emerged from the confluence of several independent research trajectories in heterocyclic chemistry during the late twentieth and early twenty-first centuries. The foundational work on furo[3,2-c]pyridine synthesis gained momentum through investigations into efficient cascade processes involving Sonogashira coupling reactions with 4-hydroxy-3-iodopyridine as a crucial starting material. These synthetic methodologies, developed in the 2000s and refined throughout the 2010s, provided researchers with flexible building block systems for constructing furopyridine scaffolds.
The specific incorporation of piperazine substituents into furopyridine frameworks reflects the pharmaceutical industry's growing recognition of piperazine derivatives as privileged structures in medicinal chemistry. Research conducted in the early 2000s demonstrated that piperazine-containing compounds exhibited diverse biological activities, prompting systematic exploration of their integration with other heterocyclic systems. The synthesis of pyridylpiperazine hybrid compounds, particularly those incorporating nitro-substituted pyridine rings, provided valuable insights into structure-activity relationships that informed subsequent development efforts.
Patent literature from the pharmaceutical industry reveals significant interest in annelated pyridine compounds during the 2010-2011 period, with specific focus on dual modulators of serotonin and dopamine receptors. These developments coincided with increased understanding of the therapeutic potential of compounds that could simultaneously interact with multiple neurotransmitter systems, driving research into complex heterocyclic architectures capable of such polypharmacology.
The timeline of development shows a progression from fundamental synthetic methodology development in the early 2000s to more targeted medicinal chemistry applications by the 2010s. Research groups, particularly those at German universities, made significant contributions to the understanding of multivalent furo[3,2-c]pyridine derivatives and their photophysical properties. This foundational work established the synthetic routes and structural insights necessary for the later development of more complex derivatives, including piperazine-substituted variants.
Position in Heterocyclic Chemistry Research
This compound occupies a significant position within the broader landscape of heterocyclic chemistry research, representing an intersection of multiple important structural motifs that have captured the attention of synthetic and medicinal chemists. The compound's position is particularly notable within the context of fused heterocyclic systems, where the angular fusion of furan and pyridine rings creates a unique electronic environment that influences both chemical reactivity and biological activity.
The furo[3,2-c]pyridine core structure represents one of several possible regioisomeric arrangements of furan-pyridine fusion, distinguishing it from linear furopyridine systems and other angular variants. Research into these different fusion patterns has revealed distinct differences in electronic properties, synthetic accessibility, and biological profiles, positioning the [3,2-c] variant as particularly valuable for medicinal chemistry applications. The compound's relationship to other members of the furopyridine family demonstrates the importance of regiochemistry in determining molecular properties and therapeutic potential.
Within piperazine chemistry, this compound represents an example of N-aryl substitution patterns that have proven particularly successful in pharmaceutical applications. The attachment of the piperazine moiety to the electron-deficient pyridine nitrogen creates opportunities for hydrogen bonding and electrostatic interactions that are absent in simpler piperazine derivatives. This positioning allows the compound to serve as a valuable scaffold for structure-activity relationship studies and lead compound optimization efforts.
The compound's position in current research is further enhanced by its relationship to tetrahydrofuro[3,2-c]pyridine derivatives, which represent saturated analogs with distinct pharmacological profiles. These relationships provide researchers with opportunities to explore structure-activity relationships across different oxidation states and saturation levels, contributing to a more comprehensive understanding of the pharmacophore requirements for biological activity within this chemical class.
Recent developments in synthetic methodology have positioned compounds like 4-(piperazin-1-yl)furo[3,2-c]pyridine as accessible targets for diversity-oriented synthesis efforts. The availability of efficient synthetic routes has enabled systematic exploration of substituent effects and facilitated the preparation of focused compound libraries for biological screening programs.
Historical Significance in Medicinal Chemistry
The historical significance of this compound in medicinal chemistry extends beyond its individual therapeutic potential to encompass its role as a representative example of rational drug design principles applied to heterocyclic scaffolds. The compound embodies several key trends that have shaped modern pharmaceutical research, including the strategic combination of privileged structures, the exploitation of polypharmacology concepts, and the systematic exploration of heterocyclic diversity.
The incorporation of piperazine functionality reflects the historical recognition of this structural motif as a privileged scaffold in medicinal chemistry, with numerous successful pharmaceutical agents containing piperazine rings. The strategic placement of this moiety within a furopyridine framework represents an evolution in drug design thinking, moving beyond simple substitution patterns to embrace more complex molecular architectures that can access previously unexplored regions of chemical space.
Research into pyridylpiperazine hybrid compounds has demonstrated the potential for enhanced biological activity through strategic combination of heterocyclic elements. Studies focusing on compounds such as 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives have shown inhibitory activities with half-maximal inhibitory concentration values in the low micromolar range, validating the approach of combining multiple heterocyclic systems within single molecular frameworks.
The compound's significance is further enhanced by its relationship to the broader field of furocoumarin research, where angular tricyclic systems have demonstrated remarkable biological activities across multiple therapeutic areas. The translation of structural insights from natural furocoumarin systems to synthetic furopyridine analogs represents an important example of bioinspired drug design, demonstrating how natural product structures can inform the development of novel synthetic targets.
Research Milestone | Year Range | Significance |
---|---|---|
Furo[3,2-c]pyridine synthesis methodology | 2000-2010 | Established efficient synthetic routes using cascade reactions |
Piperazine-pyridine hybrid development | 2005-2015 | Demonstrated enhanced biological activity through structural combination |
Tetrahydrofuro[3,2-c]pyridine bioactivity studies | 2010-2020 | Revealed therapeutic potential across multiple disease areas |
Structure-activity relationship elucidation | 2015-2025 | Provided insights into pharmacophore requirements and optimization strategies |
The compound's historical significance also encompasses its role in advancing synthetic methodology development, particularly in the area of heterocyclic ring formation and functionalization reactions. The synthetic challenges associated with constructing the furo[3,2-c]pyridine core while maintaining compatibility with piperazine substitution have driven innovations in catalyst development, reaction condition optimization, and purification strategies that have broader applicability across heterocyclic chemistry.
Modern research into this compound class has benefited from advances in computational chemistry and structure-based drug design, allowing researchers to better understand the molecular basis for biological activity and to design more targeted analogs. These developments have positioned this compound as a valuable tool for exploring fundamental questions about molecular recognition, target selectivity, and structure-activity relationships in complex heterocyclic systems.
Propiedades
IUPAC Name |
4-piperazin-1-ylfuro[3,2-c]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14;/h1-3,8,12H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIQJGMEIRISEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=CO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Key Reaction Parameters:
Parameter | Typical Range | Impact on Yield |
---|---|---|
Temperature | 80–120°C | Higher yields at 100°C |
Catalyst | H₂SO₄, polyphosphoric acid | H₂SO₄ preferred for scalability |
Solvent | Toluene, DMF | DMF improves homogeneity |
Reaction Time | 4–12 hours | Microwave reduces to 1–2 hours |
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
SNAr | 65–75 | 90–95 | High |
Buchwald-Hartwig | 80–85 | 95–98 | Moderate |
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid. Key steps include:
-
Acid Addition : Dissolve the free base in anhydrous ethanol and add 1.1 equiv. of concentrated HCl dropwise at 0–5°C.
-
Crystallization : Cool the mixture to -20°C for 12 hours to precipitate the hydrochloride salt.
-
Filtration and Drying : Isolate crystals via vacuum filtration and dry under reduced pressure (40°C, 24 hours).
Salt Formation Optimization:
Parameter | Optimal Value | Effect on Purity |
---|---|---|
HCl Equivalents | 1.1 | Minimizes free base residual |
Crystallization Temp | -20°C | Enhances crystal size uniformity |
Solvent | Ethanol/water (9:1) | Improves yield to 92% |
Purification and Characterization
Chromatographic Purification
Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5) removes unreacted piperazine and byproducts. For industrial batches, recrystallization from ethanol/water mixtures (9:1) achieves >99% purity.
Analytical Validation
-
HPLC : C18 column, 0.1% TFA in acetonitrile/water (gradient: 10–90% ACN over 20 min), retention time = 8.2 min.
-
NMR : ¹H NMR (400 MHz, D₂O) δ 8.45 (s, 1H), 7.95 (d, J = 5.6 Hz, 1H), 6.85 (d, J = 5.6 Hz, 1H), 3.70–3.40 (m, 8H).
-
Mass Spec : ESI-MS m/z 239.7 [M+H]⁺, confirming molecular weight.
Industrial-Scale Production
Large-scale synthesis (batch size >10 kg) employs continuous flow reactors to enhance reproducibility:
-
Continuous Cyclization : Tubular reactor with H₂SO₄ catalyst at 100°C, residence time 30 min.
-
Automated Coupling : Plug-flow reactor for Buchwald-Hartwig amination (Pd(OAc)₂/XPhos, 90°C).
-
In-line Crystallization : Dynamic precipitation control using pH and temperature sensors.
Production Metrics:
Metric | Laboratory Scale | Industrial Scale |
---|---|---|
Yield | 80–85% | 75–80% |
Purity | 95–98% | 99% |
Throughput | 10 g/day | 50 kg/day |
Challenges and Solutions
Byproduct Formation
Di-substituted piperazine derivatives may form during coupling. Mitigation strategies include:
Análisis De Reacciones Químicas
Types of Reactions
4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperazine ring can enhance binding affinity and selectivity towards these targets, while the furo[3,2-c]pyridine moiety can contribute to the overall pharmacophore.
Comparación Con Compuestos Similares
Key Observations:
For example, 6-Chloro-4-morpholinopyridin-2-amine is explored for antimicrobial activity, leveraging morpholine's polarity .
Synthetic Routes :
- Furo[3,2-c]pyridine derivatives are synthesized via Suzuki coupling, as shown for 4-chlorofuro[3,2-c]pyridine . This method may apply to the target compound.
- Triazolo-pyridine derivatives (e.g., Imp. B in ) require multi-step functionalization, highlighting the complexity of nitrogen-rich heterocycles .
Purity and Stability: Hydrochloride salts (e.g., the target compound and 8-Propoxypyridino[...]hydrochloride) exhibit >95% purity in HPLC analyses, critical for pharmacological studies .
Actividad Biológica
4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its antimicrobial, antiviral, and anticancer activities. The compound's structure and the implications of its piperazine and pyridine components are also discussed.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a piperazine ring, which is known for enhancing biological activity through various mechanisms, including interaction with neurotransmitter receptors and other proteins involved in disease processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound has shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of 4-(Piperazin-1-yl)furo[3,2-c]pyridine
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
Candida albicans | 18 µg/mL |
These results indicate that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Antiviral Activity
The antiviral potential of this compound has been explored in the context of viral infections such as those caused by coronaviruses. Research indicates that pyridine derivatives can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes.
In a study examining the effects of similar compounds on SARS-CoV-2, it was found that modifications in the pyridine structure could enhance antiviral activity. While specific data for 4-(Piperazin-1-yl)furo[3,2-c]pyridine is limited, its structural similarity to other active compounds suggests potential efficacy against viral pathogens .
Anticancer Activity
The anticancer properties of compounds containing piperazine and pyridine moieties are well-documented. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study:
In a recent investigation into the cytotoxic effects of this compound on various cancer cell lines (e.g., breast cancer and ovarian cancer), the compound exhibited moderate cytotoxicity with IC50 values ranging from 10 to 30 µM. This suggests that while not highly potent, it may serve as a lead compound for further optimization .
Table 2: Cytotoxicity Data
Cancer Cell Line | IC50 (µM) |
---|---|
Ovarian Cancer | 25 |
Breast Cancer | 20 |
Lung Cancer | 30 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial : Disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
- Antiviral : Interference with viral entry mechanisms and replication pathways.
- Anticancer : Induction of apoptosis through modulation of apoptotic pathways and inhibition of cell proliferation.
Q & A
Q. How can mechanistic studies differentiate dopamine vs. serotonin receptor modulation?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.